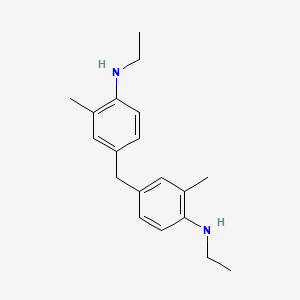
4,4'-Methylenebis(N-ethyl-2-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(N-ethyl-2-methylaniline) is an aromatic diamine compound known for its versatility in various industrial applications. It is primarily used as a curing agent for polyurethane and epoxy resins, providing enhanced mechanical properties and chemical resistance to the final products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-ethyl-2-methylaniline) typically involves the reaction of 2-ethyl-6-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules, resulting in the desired compound .
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(N-ethyl-2-methylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the methylene bridge and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-ethyl-2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4,4’-Methylenebis(N-ethyl-2-methylaniline) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-ethyl-2-methylaniline) involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties and chemical resistance of the final products. The compound interacts with the polymer matrix through hydrogen bonding and van der Waals forces, leading to improved material performance .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(N-ethyl-2-methylaniline) is unique due to its specific combination of ethyl and methylaniline groups, which provide a balance of mechanical strength and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
3003-95-0 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-ethyl-4-[[4-(ethylamino)-3-methylphenyl]methyl]-2-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-20-18-9-7-16(11-14(18)3)13-17-8-10-19(21-6-2)15(4)12-17/h7-12,20-21H,5-6,13H2,1-4H3 |
InChI Key |
LELNERYBQGXVST-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















